molecular formula C10H10F2N2O2S B8021595 6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B8021595
M. Wt: 260.26 g/mol
InChI Key: YOLWJRMJTZTVGC-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine (CAS: 1855888-91-3) is a fluorinated benzothiazole derivative characterized by a difluoroethoxy substituent at position 6 and a methoxy group at position 4. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects . The difluoroethoxy group introduces steric bulk and electron-withdrawing properties, which may influence metabolic stability and target binding compared to non-fluorinated analogues.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O2S/c1-15-6-2-5-8(17-10(13)14-5)3-7(6)16-4-9(11)12/h2-3,9H,4H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLWJRMJTZTVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminobenzothiazole with 2,2-difluoroethanol and methoxy reagents under specific conditions . The reaction is usually carried out in the presence of a base and an organic solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Substituents (Position 6) Key Properties References
Target Compound 2,2-Difluoroethoxy Discontinued; potential enhanced metabolic stability due to fluorine
6-Methoxy-1,3-benzothiazol-2-amine Methoxy Planar structure with N–H⋯N hydrogen bonds; antimicrobial activity
Riluzole (6-Trifluoromethoxy) Trifluoromethoxy Neuroprotective effects; FDA-approved for ALS
6-Ethoxy-2-aminobenzothiazole Ethoxy Strong local anesthetic activity
6-Nitro-2-aminobenzothiazole Nitro Significant antimicrobial activity
6-Chloro-1,3-benzothiazol-2-amine Chloro Intermediate for synthesis of bioactive derivatives

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy (Riluzole) and difluoroethoxy substituents enhance metabolic resistance compared to methoxy or ethoxy groups due to fluorine’s electronegativity .
  • Steric Effects : The bulkier difluoroethoxy group may hinder binding to certain targets compared to smaller substituents like methoxy or chloro .
  • Hydrogen Bonding : 6-Methoxy-1,3-benzothiazol-2-amine forms planar dimers via N–H⋯N interactions, which may improve crystallinity and solubility compared to fluorinated derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 6-Methoxy Derivative Riluzole
Molecular Weight 258.25 g/mol (calculated) 180.21 g/mol 234.21 g/mol
Melting Point Not reported 145–147°C 119–121°C
Solubility Likely low (lipophilic) Moderate in polar solvents Low aqueous solubility
Hydrogen Bonding Unreported N–H⋯N and N–H⋯O interactions Limited data

Biological Activity

6-(2,2-Difluoroethoxy)-5-methoxy-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1855889-47-2
  • Molecular Formula : C10H10F2N2O2S
  • Molecular Weight : 260.26 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Reaction of 2-Aminobenzothiazole : This involves reacting 2-aminobenzothiazole with 2,2-difluoroethanol and methoxy reagents under controlled conditions.
  • Optimization for Industrial Production : Larger-scale production employs continuous flow reactors to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways, leading to potential therapeutic effects. For instance:

  • Enzyme Inhibition : It may inhibit key enzymes in cancer pathways.
  • Cytokine Modulation : The compound has shown effects on inflammatory cytokines like IL-6 and TNF-α.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable research study evaluated its effects on various cancer cell lines:

Cell Line Proliferation Inhibition (%) Apoptosis Induction Cell Cycle Arrest
A43170% at 4 µMYesG0/G1 phase
A54965% at 4 µMYesG0/G1 phase
H129960% at 4 µMYesG0/G1 phase

The compound significantly inhibited cell proliferation in A431 and A549 cell lines and induced apoptosis at concentrations as low as 1 µM. Flow cytometry confirmed cell cycle arrest in the G0/G1 phase.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It was found to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages.

Case Studies

One prominent study involved synthesizing a series of benzothiazole derivatives, including the target compound. The results indicated that derivatives with similar structures exhibited dual anticancer and anti-inflammatory activities:

"The active compound demonstrated significant inhibition of cancer cell proliferation and reduced inflammatory cytokine levels" .

Comparison with Similar Compounds

This compound can be compared with other benzothiazole derivatives:

Compound Name Activity
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzothiazole)Anticancer and anti-inflammatory
PMX610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)Selective anticancer

These comparisons highlight the unique potency of the target compound in both anticancer and anti-inflammatory contexts.

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